Chlorophyll C3

Übersicht

Beschreibung

Chlorophyll C3 is a chlorophyll pigment belonging to the chlorophyll-c family. It is one of the rarer and less studied variants of chlorophyll, primarily found in certain marine algae, particularly in some species of diatoms and dinoflagellates . This compound plays a crucial role in capturing light energy for photosynthesis, optimizing energy capture in its native environments .

Vorbereitungsmethoden

The preparation of chlorophyll C3 involves complex extraction and purification processes. High-performance liquid chromatography (HPLC) is commonly used to analyze and separate chlorophylls, including this compound . The biosynthetic pathways of chlorophylls in higher plants and algae have been studied extensively, revealing the intricate processes involved in their formation . Industrial production methods for this compound are still in the research phase due to its rarity and specific occurrence in marine algae .

Analyse Chemischer Reaktionen

Chlorophyll C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with hydroxyl radicals via radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET) mechanisms . These reactions are more favorable in aqueous media compared to gaseous media . Common reagents used in these reactions include hydroxyl radicals and other reactive oxygen species . The major products formed from these reactions are typically oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chlorophyll C3 has several scientific research applications:

Photosynthesis Research: Studying this compound provides insights into the diversity and adaptability of photosynthesis across different species and environments.

Environmental Science: This compound-containing organisms contribute to primary production in marine ecosystems and can serve as indicators of environmental health.

Medical Research: The antioxidant properties of this compound make it a potential candidate for studying its effects on oxidative stress-related diseases.

Wirkmechanismus

Chlorophyll C3 exerts its effects primarily through its role in photosynthesis. It functions as part of the antenna complex in the photosynthetic apparatus, capturing light energy and funneling it to the reaction centers . The molecular targets of this compound include the photosystem II (PSII) reaction centers and light-harvesting complexes . The pathways involved in its action include the absorption of specific wavelengths of light and the transfer of energy to other pigments and reaction centers .

Vergleich Mit ähnlichen Verbindungen

Chlorophyll C3 is similar to other chlorophyll-c variants, such as chlorophyll C1 and chlorophyll C2. it is differentiated by specific modifications in its side chains, which contribute to its unique absorption properties . Other similar compounds include:

Chlorophyll A: The most common type of chlorophyll, found in all photosynthetic organisms.

Chlorophyll B: Found in higher plants and green algae, it complements chlorophyll A in capturing light energy.

Chlorophyll D: Found in some cyanobacteria and red algae, it absorbs far-red light.

Chlorophyll F: The most recently discovered chlorophyll, found in cyanobacteria, it absorbs near-infrared light.

This compound’s uniqueness lies in its specific occurrence in certain marine algae and its distinct absorption properties, making it a subject of special interest among researchers .

Biologische Aktivität

Chlorophyll C3 is a type of chlorophyll primarily found in certain marine algae and plays a significant role in photosynthesis. This article explores its biological activity, including its impact on plant growth, photosynthetic efficiency, and its biochemical properties.

Overview of this compound

This compound is distinct from other chlorophyll types, such as chlorophyll A and B, due to its unique structure and absorption properties. Its molecular formula includes specific functional groups that contribute to its light-harvesting capabilities. The presence of this compound is crucial in various algal species, particularly dinoflagellates and some eukaryotic algae.

Photosynthetic Efficiency

Research has shown that this compound enhances the photosynthetic efficiency of plants, particularly in aquatic environments. The pigment's ability to absorb light in different wavelengths allows for optimized energy capture during photosynthesis.

Key Findings:

- Photosynthetic Rate : Studies indicate that this compound contributes significantly to the overall photosynthetic rate in certain algae. For instance, the absorption spectrum of this compound allows for effective light harvesting even in deeper waters where light intensity is reduced .

- Growth Comparison : In comparative studies between C3 and C4 plants, it was noted that C3 plants often exhibit higher chlorophyll concentrations, which correlates with increased growth rates under optimal conditions .

Case Study 1: Growth and Chlorophyll Levels

A study conducted on Catharanthus roseus (C3 plant) revealed that it had higher chlorophyll levels compared to Andropogon citratus (C4 plant). The results indicated a significant growth advantage for C3 plants under standard conditions, highlighting their efficiency in CO2 fixation and overall biomass production .

| Plant Type | Chlorophyll Content (mg/cm²) | Growth Rate (cm/week) |

|---|---|---|

| Catharanthus roseus (C3) | 34.42 ± 4.71 | 5.0 |

| Andropogon citratus (C4) | 14.82 ± 2.39 | 3.2 |

| Bryophyllum bipinnatum (CAM) | 10.48 ± 0.41 | 2.5 |

Case Study 2: Leaf Chlorophyll Content and Vcmax25

Another significant study focused on the relationship between leaf chlorophyll content and Vcmax25 across various C3 plant types. The findings demonstrated a strong correlation (R² = 0.65, P < 0.001), suggesting that leaf chlorophyll content can reliably estimate maximum carboxylation rates across different species .

This compound's structure includes a porphyrin ring with specific substituents that affect its light absorption characteristics. Research has identified key enzymes involved in the biosynthesis of chlorophyll C, particularly in dinoflagellates, which are essential for understanding its production pathways .

Molecular Structure:

- This compound : Contains a unique arrangement of double bonds and functional groups that enhance its light absorption properties.

Eigenschaften

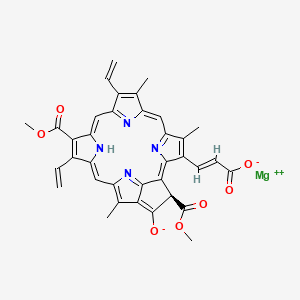

IUPAC Name |

magnesium;(E)-3-[(3R)-11,16-bis(ethenyl)-3,12-bis(methoxycarbonyl)-17,21,26-trimethyl-4-oxido-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13,15(24),16,18,20(23),21-dodecaen-22-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N4O7.Mg/c1-8-18-15(3)21-12-22-16(4)20(10-11-27(41)42)32(39-22)30-31(36(45)47-7)34(43)28-17(5)23(40-33(28)30)13-25-19(9-2)29(35(44)46-6)26(38-25)14-24(18)37-21;/h8-14,31,38,43H,1-2H2,3-7H3,(H,41,42);/q;+2/p-2/b11-10+,21-12?,25-13?,26-14?,32-30?;/t31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLZENTWIZFJMW-XUGDHDJXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC1=CC3=NC(=C4C(C(=C5C4=NC(=C5C)C=C6C(=C(C(=C2)N6)C(=O)OC)C=C)[O-])C(=O)OC)C(=C3C)C=CC(=O)[O-])C=C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=NC1=CC3=NC(=C4[C@H](C(=C5C4=NC(=C5C)C=C6C(=C(C(=C2)N6)C(=O)OC)C=C)[O-])C(=O)OC)C(=C3C)/C=C/C(=O)[O-])C=C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28MgN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111308-93-1 | |

| Record name | Chlorophyll C3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111308931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPHYLL C3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMN10170B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.